molecular formula C11H8FN7OS B4521392 5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide

5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4521392
M. Wt: 305.29 g/mol
InChI Key: QQRHQUCPNRWSPR-UHFFFAOYSA-N
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Description

5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine hydrate under reflux conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Tetrazole Ring: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reaction: The final step involves coupling the synthesized intermediates to form the desired benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or heterocycles.

Scientific Research Applications

5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the tetrazole ring.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the fluorine atom.

    5-fluoro-2-(1H-tetrazol-1-yl)benzamide: Lacks the thiadiazole ring.

Uniqueness

5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of its fluorine atom, thiadiazole ring, and tetrazole ring, which confer distinct chemical properties and potential applications. This combination of functional groups may enhance its bioactivity, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN7OS/c1-6-15-16-11(21-6)14-10(20)8-4-7(12)2-3-9(8)19-5-13-17-18-19/h2-5H,1H3,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRHQUCPNRWSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide
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5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide
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5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide
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5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide
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5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide
Reactant of Route 6
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5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide

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